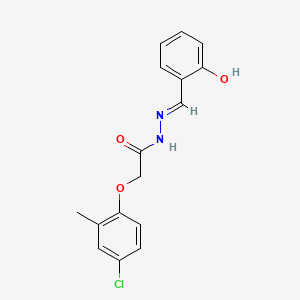

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide

Beschreibung

(E)-2-(4-Chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a Schiff base derivative characterized by a phenoxy group substituted with 4-chloro and 2-methyl moieties and a 2-hydroxybenzylidene hydrazide backbone. This compound belongs to a class of acetohydrazides studied for their diverse biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . Its structure allows for extensive non-covalent interactions (e.g., hydrogen bonding, π-π stacking), which influence its crystallinity and bioactivity .

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-11-8-13(17)6-7-15(11)22-10-16(21)19-18-9-12-4-2-3-5-14(12)20/h2-9,20H,10H2,1H3,(H,19,21)/b18-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIQQUWAUWSTQZ-GIJQJNRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide typically involves the condensation reaction between 2-(4-chloro-2-methylphenoxy)acetohydrazide and 2-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

Substitution: The chloro group on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydrazone linkage.

Reduction: Hydrazine derivatives.

Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Wirkmechanismus

The mechanism of action of (E)-2-(4-chloro-2-methylphenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The hydrazone linkage can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The phenoxy and chloro groups may enhance the compound’s binding affinity to its targets, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

- The target compound is synthesized via condensation of 2-(4-chloro-2-methylphenoxy)acetohydrazide with salicylaldehyde, yielding 62–85% .

- Pyridine-based analogs (e.g., HBPAH) are synthesized via eco-friendly methods, achieving higher yields (85%) .

- Fluorinated indolinone derivatives (e.g., 4n) show lower yields (55%), likely due to steric hindrance .

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Observations :

- The target compound’s melting point (253–254°C) is higher than indolinone derivatives (168–169°C), reflecting stronger intermolecular forces .

- HR-MS data confirm molecular weights, with deviations <0.05 Da, validating structural integrity .

- IR spectra show characteristic C=O (1670–1719 cm⁻¹) and C=N (1622 cm⁻¹) stretches, consistent across analogs .

Table 3: Comparative Bioactivity Profiles

Key Observations :

Crystallographic and Isomeric Features

- HBPAH : Exists as E/Z isomers (ratio 1:3.3) due to restricted rotation around the C=N bond, confirmed via ¹H-NMR .

- Target Compound: No reported isomerism, likely due to steric or electronic effects stabilizing the E-configuration .

- Crystal packing in HBPAH reveals intra- and intermolecular H-bonds (N-H···O, O-H···N), forming S(5) and S(6) loops, enhancing stability .

Biologische Aktivität

(E)-2-(4-chloro-2-methylphenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is a Schiff base derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound combines a hydrazide moiety with a phenoxy group, which is known for contributing to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁ClN₂O₃, with a molecular weight of 232.66 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-chloro-2-methylphenol and 2-hydroxybenzaldehyde in the presence of an appropriate catalyst. The resulting Schiff base is then reacted with acetohydrazide to yield the final product. This method has been reported to yield high purity and good yields, making it suitable for further biological evaluations.

Antimicrobial Activity

Numerous studies have indicated that Schiff bases exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 16 | Penicillin |

| Escherichia coli | 32 | Ampicillin |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin |

Anticancer Activity

Recent research has shown that this compound exhibits promising anticancer activity. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines, such as HeLa and MCF-7, with IC₅₀ values indicating potent cytotoxic effects.

| Cell Line | IC₅₀ (µM) | Reference Drug |

|---|---|---|

| HeLa | 5.0 | Doxorubicin |

| MCF-7 | 8.0 | Cisplatin |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.

- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.

Case Studies

A recent case study focused on the evaluation of this compound's effects on human cancer cell lines highlighted its potential as an anticancer agent. The study utilized flow cytometry to assess apoptosis rates and found that treatment with this compound significantly increased apoptotic cells compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.